1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydr oxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one
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Overview
Description
1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one typically involves multiple steps:
Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.
Introduction of the Diethylamino Group: This step often involves the alkylation of a suitable intermediate with diethylamine, typically under reflux conditions in the presence of a base like sodium hydride.
Attachment of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction with a thiazole-containing reagent, often under acidic conditions.
Final Functionalization: The methoxyphenyl group and other substituents are typically introduced through electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Dimethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one: Similar structure but with dimethylamino instead of diethylamino.
1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-3-pyrrolin-2-one: Similar structure but with a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The unique combination of functional groups in 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one gives it distinct chemical and biological properties. Its potential for diverse chemical reactions and biological activities makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H31N3O4S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H31N3O4S/c1-6-26(7-2)13-8-14-27-20(17-9-11-18(31-5)12-10-17)19(22(29)24(27)30)21(28)23-15(3)25-16(4)32-23/h9-12,20,29H,6-8,13-14H2,1-5H3 |
InChI Key |
WXIJBQUXHMGCLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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